molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4

Benzo[b]thiophene-4-ol

Cat. No. B1219695
Key on ui cas rn: 3610-02-4
M. Wt: 150.2 g/mol
InChI Key: BMRZGYNNZTVECK-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

5-Bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one (199, 77% pure, 8.7 g, 28.9 mmol), LiBr (5.7 g, 65.1 mmol) and Li2CO3 (4.3 g, 57.8 mmol) are placed under argon in 300 ml of DMF and refluxed for 3 h. The reaction mixture is allowed to cool down to room temperature and evaporated under high vacuum. After addition of ice water and cold 2M aqueous HCl solution the mixture is extracted with diethyl ether. The organic layers are extracted with 2M NaOH and the combined aqueous layers are acidified with concentrated HCl. The product is extracted twice with ethyl acetate and the organic layers are washed with saturated NaCl solution, dried over Na2SO4 and evaporated under reduced pressure.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Li2CO3
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:10][CH2:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[C:3]1=[O:11].[Li+].[Br-]>CN(C=O)C>[S:6]1[CH:7]=[CH:8][C:4]2[C:3]([OH:11])=[CH:2][CH:10]=[CH:9][C:5]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
BrC1C(C2=C(SC=C2)CC1)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
Li2CO3
Quantity
4.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated under high vacuum
ADDITION
Type
ADDITION
Details
After addition of ice water and cold 2M aqueous HCl solution the mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic layers are extracted with 2M NaOH
EXTRACTION
Type
EXTRACTION
Details
The product is extracted twice with ethyl acetate
WASH
Type
WASH
Details
the organic layers are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
S1C2=C(C=C1)C(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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